Thiacloprid-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiacloprid-d4 est une forme deutérée de thiacloprid, un insecticide néonicotinoïde. Il est principalement utilisé comme étalon interne pour la quantification du thiacloprid dans diverses applications analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le composé est caractérisé par la substitution de quatre atomes d'hydrogène par des atomes de deutérium, ce qui permet de le distinguer du thiacloprid non deutéré lors de l'analyse .

Mécanisme D'action

Target of Action

Thiacloprid-d4, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

This compound interacts with its targets by stimulating the nicotinic acetylcholine receptors, which leads to the disruption of the insect’s nervous system . This interaction results in overstimulation of the nervous system, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the nervous system of insects. By stimulating the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of these receptors, affecting the transmission of nerve impulses . Microbial systems release the cyano group of Thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy Thiacloprid. 4-hydroxy Thiacloprid is rapidly converted into 4-keto-imeni Thiacloprid by the decyanotation process .

Result of Action

The primary result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and eventual death . This makes this compound an effective insecticide for controlling a variety of sucking and chewing insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the European Food Safety Authority identified concerns related to groundwater contamination and toxicity for reproduction as Thiacloprid is likely to damage fertility and the unborn child . Therefore, the use and application of this compound should be carefully managed to minimize environmental impact and potential harm to non-target organisms .

Analyse Biochimique

Biochemical Properties

Thiacloprid-d4, like Thiacloprid, is an antagonist of nicotinic acetylcholine receptors (nAChRs), with an IC50 of 2.7 nM for the Drosophila melanogaster enzyme . This interaction with nAChRs is key to its insecticidal activity.

Cellular Effects

This compound’s effects on cells are primarily through its interaction with nAChRs. By antagonizing these receptors, it disrupts normal cellular signaling, leading to paralysis and death in insects .

Molecular Mechanism

The molecular mechanism of this compound involves binding to nAChRs, inhibiting the action of acetylcholine, a neurotransmitter. This inhibition disrupts nerve signals, leading to the insecticidal effects .

Temporal Effects in Laboratory Settings

Thiacloprid, the non-deuterated form, is known to be resistant to hydrolysis and photolysis , suggesting that this compound may have similar stability.

Dosage Effects in Animal Models

Thiacloprid is known to be toxic to mice at a dose of 28 mg/kg , suggesting that this compound may have similar toxicity at high doses.

Metabolic Pathways

Microbial systems are known to metabolize Thiacloprid by releasing the cyano group and oxidizing the hydroxyl group to generate 4-hydroxy Thiacloprid . It is likely that this compound undergoes similar metabolic transformations.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du thiacloprid-d4 implique l'incorporation d'atomes de deutérium dans la molécule de thiacloprid. Une méthode courante est la deutération du cycle thiazolidine dans le thiacloprid. Cela peut être réalisé en utilisant des réactifs et des solvants deutérés lors du processus de synthèse . Les conditions réactionnelles impliquent généralement le chauffage des réactifs en présence d'un solvant deutéré, comme le méthanol deutéré, pour faciliter l'échange des atomes d'hydrogène par des atomes de deutérium .

Méthodes de production industrielle

La production industrielle du this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler des réactifs et des solvants deutérés. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit final. Le this compound synthétisé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le thiacloprid-d4 subit diverses réactions chimiques, notamment :

Réduction : Le composé peut être réduit pour former des dérivés de this compound avec différents groupes fonctionnels.

Substitution : Le this compound peut subir des réactions de substitution où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués du this compound .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique pour diverses applications, notamment :

Chimie analytique : Il sert d'étalon interne pour la quantification du thiacloprid dans des échantillons environnementaux et biologiques à l'aide de techniques GC-MS et LC-MS.

Toxicologie : Le this compound est utilisé dans des études toxicologiques pour évaluer l'impact du thiacloprid sur différents organismes.

Recherche agricole : Le composé est utilisé pour étudier l'efficacité et l'impact environnemental du thiacloprid en tant qu'insecticide.

Pharmacocinétique : Le this compound est utilisé dans des études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion du thiacloprid chez les organismes vivants.

Mécanisme d'action

Le this compound, comme son homologue non deutéré, agit comme un antagoniste des récepteurs nicotiniques de l'acétylcholine (nAChR) chez les insectes . En se liant à ces récepteurs, il perturbe le fonctionnement normal du système nerveux de l'insecte, ce qui entraîne une paralysie et la mort . Les cibles moléculaires comprennent les nAChR, et les voies impliquées sont liées à l'inhibition de la signalisation de l'acétylcholine .

Applications De Recherche Scientifique

Thiacloprid-d4 is widely used in scientific research for various applications, including:

Analytical Chemistry: It serves as an internal standard for the quantification of thiacloprid in environmental and biological samples using GC-MS and LC-MS techniques.

Toxicology: This compound is used in toxicological studies to assess the impact of thiacloprid on different organisms.

Agricultural Research: The compound is used to study the efficacy and environmental impact of thiacloprid as an insecticide.

Pharmacokinetics: This compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thiacloprid in living organisms.

Comparaison Avec Des Composés Similaires

Composés similaires

Imidaclopride : Un autre insecticide néonicotinoïde avec un mécanisme d'action similaire.

Thiaméthoxame : Un insecticide néonicotinoïde utilisé à des fins similaires.

Acétamipride : Un autre composé de la même classe avec des applications similaires.

Unicité du thiacloprid-d4

Le this compound est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour les applications analytiques. La présence d'atomes de deutérium permet une quantification précise et une différenciation du thiacloprid non deutéré dans des échantillons complexes .

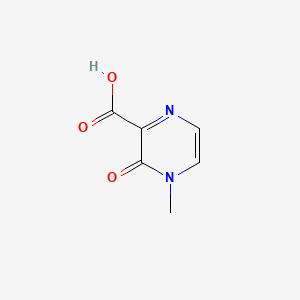

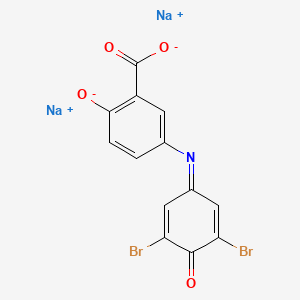

Propriétés

Numéro CAS |

1793071-39-2 |

|---|---|

Formule moléculaire |

C10H9ClN4S |

Poids moléculaire |

256.75 g/mol |

Nom IUPAC |

[3-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterio-1,3-thiazolidin-2-ylidene]cyanamide |

InChI |

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2/i3D2,4D2 |

Clé InChI |

HOKKPVIRMVDYPB-KHORGVISSA-N |

SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |

SMILES isomérique |

[2H]C1(C(SC(=NC#N)N1CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |

SMILES canonique |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |

Synonymes |

Thiacloprid-d4; [N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide-d4; [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide; Bariard-d4; Biscaya; Calypso-d4; Calypso (pesticide)-d4; Calypso 70WG-d4; Calypso |

Origine du produit |

United States |

Q1: What is Thiacloprid-d4 and why was it used in this study?

A1: this compound is a deuterated form of the neonicotinoid insecticide Thiacloprid. It is commonly employed as an internal standard in analytical chemistry, particularly in mass spectrometry.

Q2: How does the use of this compound contribute to the reliability of the study's findings?

A2: The use of this compound as an internal standard contributes significantly to the reliability of the study's findings [] in several ways:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

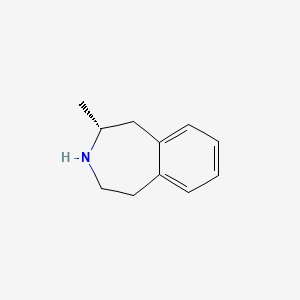

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)

![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571409.png)

![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)